2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 31362-41-1
VCID: VC16980621
InChI: InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1
SMILES:
Molecular Formula: C25H21FO2PS+
Molecular Weight: 435.5 g/mol

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

CAS No.: 31362-41-1

Cat. No.: VC16980621

Molecular Formula: C25H21FO2PS+

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride - 31362-41-1

Specification

CAS No. 31362-41-1
Molecular Formula C25H21FO2PS+
Molecular Weight 435.5 g/mol
IUPAC Name (2-fluorosulfonylphenyl)methyl-triphenylphosphanium
Standard InChI InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1
Standard InChI Key SWDREQUIIHRFDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is C<sub>25</sub>H<sub>21</sub>FO<sub>2</sub>PS<sup>+</sup>, with a molecular weight of 435.5 g/mol. The structure features a benzenesulfonyl fluoride group (-SO<sub>2</sub>F) at the 2-position of the benzene ring, connected via a methylene bridge (-CH<sub>2</sub>-) to a triphenylphosphonium cation. The sulfonyl fluoride group is electron-withdrawing, enhancing the electrophilicity of the sulfur atom, while the triphenylphosphonium moiety contributes to the compound’s lipophilicity and potential for mitochondrial targeting.

Table 1: Key Structural and Chemical Data

PropertyValue/Descriptor
CAS Number31362-41-1
IUPAC Name(2-fluorosulfonylphenyl)methyl-triphenylphosphanium
SMILESC1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeySWDREQUIIHRFDJ-UHFFFAOYSA-N
PubChem CID494177

Physical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride likely involves a multi-step process starting from benzenesulfonyl fluoride precursors. A plausible route includes:

  • Friedel-Crafts Alkylation: Reaction of benzenesulfonyl fluoride with a chloromethylating agent to introduce the methylene bridge.

  • Phosphonium Salt Formation: Quaternization of triphenylphosphine with the chloromethyl intermediate under anhydrous conditions.

Key challenges include controlling regioselectivity during alkylation and avoiding hydrolysis of the sulfonyl fluoride group. Reaction conditions such as temperature (-20°C to 25°C) and inert atmospheres (argon/nitrogen) are critical for maximizing yield .

Reactivity and Functional Applications

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group (-SO<sub>2</sub>F) is a potent electrophile, reacting selectively with serine, threonine, or tyrosine residues in proteins to form stable sulfonate adducts. This property has been exploited in chemical proteomics for activity-based protein profiling (ABPP) . For 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride, the triphenylphosphonium group may enhance cellular uptake, enabling mitochondrial-targeted covalent modifications.

Phosphonium-Mediated Interactions

The triphenylphosphonium cation facilitates membrane permeability due to its lipophilic and delocalized positive charge, directing the compound to mitochondria in biological systems. This feature is leveraged in drug design for targeting oxidative phosphorylation pathways .

Related Compounds and Structural Analogs

5-Chloro-2-((Triphenylphosphoranyl)methyl)benzenesulfonyl Fluoride

This analog (CAS 31362-36-4) introduces a chlorine substituent at the 5-position of the benzene ring, increasing molecular weight to 549.819 g/mol and altering electronic properties. The chlorine atom enhances electrophilicity at the sulfonyl fluoride group, potentially improving reactivity toward nucleophiles .

Table 2: Comparative Analysis of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Feature
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride31362-41-1C<sub>25</sub>H<sub>21</sub>FO<sub>2</sub>PS<sup>+</sup>435.5Parent compound
5-Chloro-2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride31362-36-4C<sub>25</sub>H<sub>20</sub>BrClFO<sub>2</sub>PS549.819Bromide counterion, chloro substituent

2-(Trifluoromethyl)benzenesulfonyl Fluoride

Though lacking the phosphonium group, this derivative (CAS 52201-00-0) highlights the versatility of sulfonyl fluorides. The trifluoromethyl (-CF<sub>3</sub>) group increases metabolic stability and lipophilicity, traits valuable in agrochemical and pharmaceutical applications .

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